molecular formula C9H17Cl2N5O B2560636 (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride CAS No. 2402789-82-4

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2560636
CAS No.: 2402789-82-4
M. Wt: 282.17
InChI Key: MIKPWVRYHWOSAZ-GPJOBVNKSA-N
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Description

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring substituted with aminomethyl and aminopyrimidinyl groups, making it a molecule of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Aminomethyl and Aminopyrimidinyl Groups: These functional groups can be introduced through substitution reactions using reagents like amines and pyrimidine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include:

  • Use of catalysts to enhance reaction rates.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of pyrimidine rings to dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions involving the aminomethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may serve as a ligand for studying enzyme-substrate interactions or as a probe for investigating cellular pathways.

Medicine

In medicine, it could be explored for its potential therapeutic properties, such as acting as an inhibitor for specific enzymes or receptors.

Industry

In industrial applications, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and aminopyrimidinyl groups may facilitate binding to active sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
  • (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;monohydrochloride
  • (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;trihydrochloride

Uniqueness

The uniqueness of (3R,5R)-5-(Aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(3R,5R)-5-(aminomethyl)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O.2ClH/c10-3-6-1-7(15)4-14(6)9-2-8(11)12-5-13-9;;/h2,5-7,15H,1,3-4,10H2,(H2,11,12,13);2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKPWVRYHWOSAZ-GPJOBVNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CN)C2=NC=NC(=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN([C@H]1CN)C2=NC=NC(=C2)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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